Methyl 3-(4-allylphenyl)propanoate
Overview
Description
Methyl 3-(4-allylphenyl)propanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 4-allylphenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-allylphenyl)propanoate can be synthesized through the esterification of 3-(4-allylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The allyl group can participate in various substitution reactions, including halogenation and hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-(4-allylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-allylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-allylphenyl)propanoic acid, which can then interact with biological pathways. The allyl group may also participate in covalent bonding with target proteins, modulating their activity.
Comparison with Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of an allyl group.
Ethyl 3-(4-allylphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 3-(4-allylphenyl)propanoate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the ester and allyl functionalities makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-(4-prop-2-enylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)9-10-13(14)15-2/h3,5-8H,1,4,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZDIXUVZULRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.